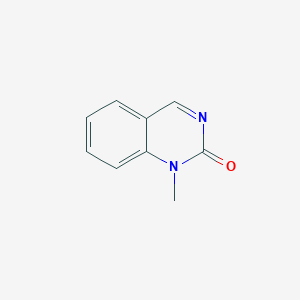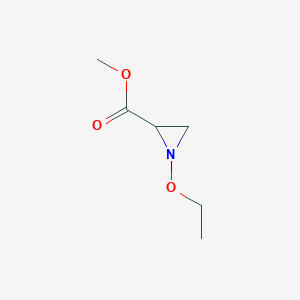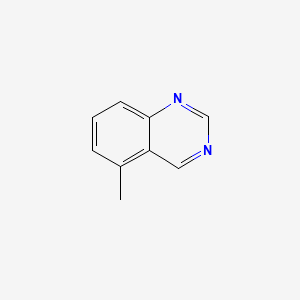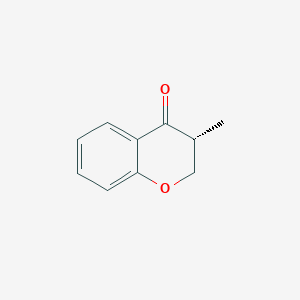
4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methylchroman-4-one is a chiral compound belonging to the class of chromanones Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a catalyst. The reaction conditions often include:
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylchroman-4-one may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can yield chromanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Chroman-4-one derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated chromanones.
Applications De Recherche Scientifique
®-3-Methylchroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-Methylchroman-4-one involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The compound’s effects on molecular pathways, such as the inhibition of pro-inflammatory enzymes, contribute to its potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylchroman-4-one: The racemic mixture of the compound.
4H-Chromen-4-one: A structurally similar compound with different substituents.
Chromanol derivatives: Compounds derived from the reduction of chromanones.
Uniqueness
®-3-Methylchroman-4-one stands out due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry of the ®-enantiomer may enhance its interaction with biological targets, leading to improved efficacy in certain applications.
Propriétés
Numéro CAS |
646064-71-3 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(3R)-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
Clé InChI |
PYKLMHVJWGDWOH-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1COC2=CC=CC=C2C1=O |
SMILES canonique |
CC1COC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


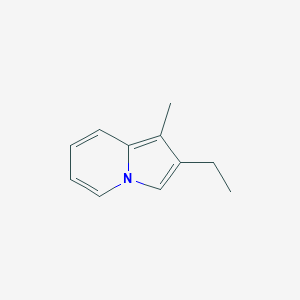

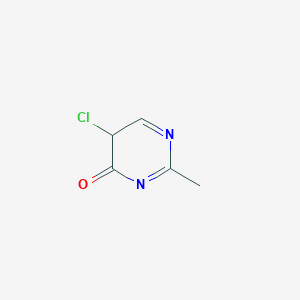
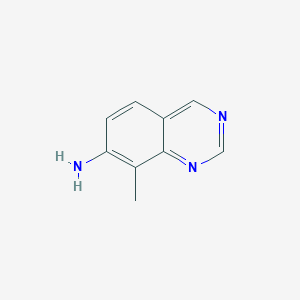
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)
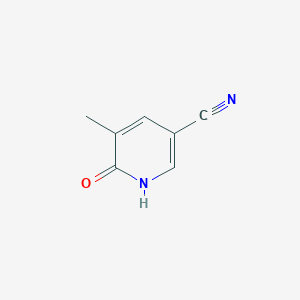


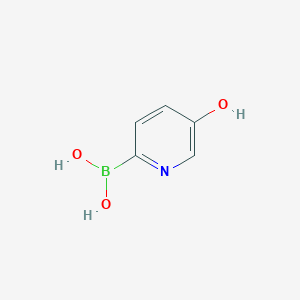
![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)
